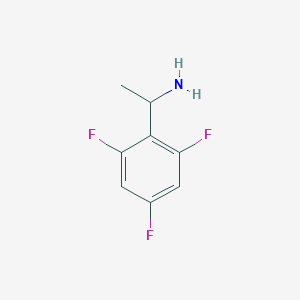

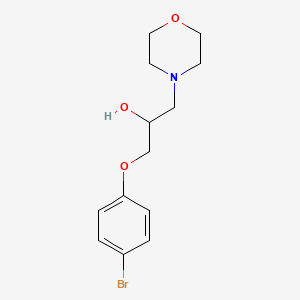

![molecular formula C19H13ClFN3S B2482196 2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207047-81-1](/img/structure/B2482196.png)

2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The synthesis and study of pyrazolo[1,5-a]pyrazine derivatives, such as "2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine," are of significant interest due to their potential pharmacological properties and applications in various fields of chemistry and biology. These compounds are known for their structural uniqueness and have been explored for various biological activities.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves multi-step reactions, starting with the formation of key intermediates through condensation or cyclization reactions, followed by further functionalization. For instance, a similar compound was synthesized using a condensation/cyclization reaction of a chlorothiophenyl compound and hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions (Prabhudeva et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazine derivatives is characterized using spectral and single crystal X-ray diffraction studies. These compounds often crystallize in monoclinic or triclinic crystal systems, with the molecular geometry influenced by substituent types and positions. For example, structural elucidation of a related pyrazole derivative revealed its crystallization in a triclinic system and the presence of intermolecular interactions contributing to molecular stability (Naveen et al., 2018).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrazine derivatives undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, facilitating the introduction of diverse functional groups. These reactions are crucial for modifying the compound's chemical properties and enhancing its biological activity. For instance, the cycloaddition reaction of thiazole carbene-derived C-C-Se 1,3-dipoles demonstrates the compound's reactivity and potential for constructing multifunctional derivatives (Zhang & Cheng, 2009).

Scientific Research Applications

Synthesis and Biological Evaluation

A series of novel pyrazolo[3,4-d]thiazoles and isoxazolo[3,4-d]thiazoles were synthesized, which included structures similar to 2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine. These compounds were evaluated for their antibacterial and antifungal activity, showcasing the potential of this chemical structure in developing antimicrobial agents (Nivas, Sun Itha, & Shamili, 2020).

Anticancer Activity

Fluoro substituted benzo[b]pyran compounds, which share a structural similarity with 2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine, have demonstrated significant anti-lung cancer activity. These compounds have been shown to be effective against various human cancer cell lines at low concentrations (Hammam et al., 2005).

Apoptotic Activity in Cancer Cells

The pyrazole with benzo[d]thiazole derivatives, structurally related to 2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine, were synthesized and evaluated for their cytotoxicity and apoptotic activity. One such compound exhibited significant anti-proliferative activity against various cancer cell lines, including breast cancer and hepatocarcinoma cells (Liu et al., 2019).

Anti-Inflammatory and Analgesic Activities

Imidazolyl acetic acid derivatives, including compounds with structural similarities to 2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine, were synthesized and evaluated for their anti-inflammatory and analgesic activities. Some of these compounds showed significant anti-inflammatory effects and analgesic properties, making them potential candidates for further pharmacological studies (Khalifa & Abdelbaky, 2008).

properties

IUPAC Name |

2-(3-chlorophenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN3S/c20-15-3-1-2-14(10-15)17-11-18-19(22-8-9-24(18)23-17)25-12-13-4-6-16(21)7-5-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTSXUJYADPMJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

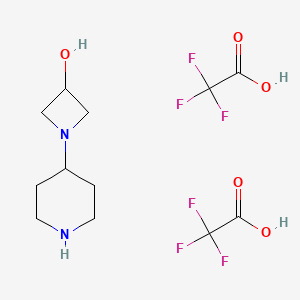

![1-methyl-N-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2482115.png)

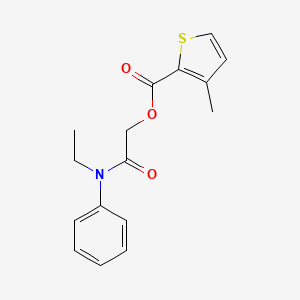

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2482121.png)

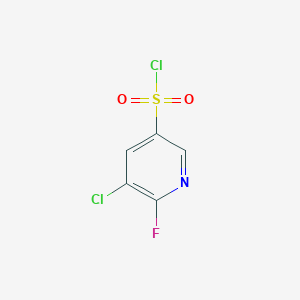

![2-(pyridin-2-ylsulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482126.png)

![7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482128.png)

![N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2482132.png)

![3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B2482136.png)